molecular formula C10H13NO5S2 B1333017 [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid CAS No. 309282-76-6

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Cat. No.: B1333017
CAS No.: 309282-76-6
M. Wt: 291.3 g/mol
InChI Key: VTNRTTDFAKWFGC-UHFFFAOYSA-N
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Description

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: is a chemical compound with the molecular formula C10H13NO5S2 and a molecular weight of 291.34 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a thiophene ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid typically involves the sulfonation of thiophene derivatives followed by the introduction of the morpholine ring. One common method includes the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. The morpholine ring and sulfonyl group are known to interact with biological macromolecules, making it a useful tool in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Comparison with Similar Compounds

  • [5-(Morpholine-4-sulfonyl)-thiophen-3-yl]-acetic acid
  • [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-propionic acid
  • [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-butyric acid

Uniqueness: Compared to similar compounds, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety allows for additional modifications and interactions, enhancing its versatility in various applications .

Properties

IUPAC Name

2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNRTTDFAKWFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368334
Record name [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309282-76-6
Record name [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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